molecular formula C11H18Cl2N2 B1146642 1-(p-Tolyl)piperazine dihydrochloride CAS No. 159263-04-4

1-(p-Tolyl)piperazine dihydrochloride

Cat. No. B1146642
M. Wt: 249.18002
InChI Key:
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Description

1-(p-Tolyl)piperazine dihydrochloride, also known as piperazine or 1-PP, is a chemical compound that has been used in scientific research for many years. It is a derivative of piperazine, which is a cyclic organic compound that has a wide range of applications in the pharmaceutical industry. Piperazine is commonly used as an anthelmintic agent in the treatment of parasitic infections, but it has also been studied for its potential use in the treatment of anxiety and depression. 1-PP is a more potent derivative of piperazine, and it has been shown to have a number of interesting properties that make it useful in scientific research.

Mechanism Of Action

The mechanism of action of 1-PP is complex and not fully understood, but it is believed to involve the modulation of serotonin receptor activity in the brain. Specifically, 1-PP has been shown to bind to the 5-HT1A receptor and inhibit its activity, which can lead to a range of physiological effects. These effects can include changes in mood, appetite, and sleep, as well as alterations in the activity of other neurotransmitter systems in the brain.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-PP are diverse and depend on a number of factors, including the dose and route of administration. In general, 1-PP has been shown to have a range of effects on the central nervous system, including changes in mood, appetite, and sleep. It has also been shown to have effects on other physiological systems, such as the cardiovascular and respiratory systems.

Advantages And Limitations For Lab Experiments

The advantages of using 1-PP in lab experiments include its potency and selectivity as a serotonin receptor antagonist, as well as its relatively simple synthesis method. However, there are also some limitations to its use, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research involving 1-PP. One area of interest is the development of more potent and selective serotonin receptor antagonists for use in the treatment of mood disorders such as depression and anxiety. Another area of interest is the study of the role of serotonin in the regulation of appetite and metabolism, which could lead to the development of new treatments for obesity and related metabolic disorders. Additionally, there is potential for the use of 1-PP in the study of other neurotransmitter systems in the brain, such as the dopamine and opioid systems.

Synthesis Methods

The synthesis of 1-PP is relatively straightforward and can be accomplished using a variety of methods. One common method involves the reaction of p-toluidine with phosgene to form the corresponding isocyanate, which is then reacted with 1-(p-Tolyl)piperazine dihydrochloride to form 1-PP. This method has been used in many studies of 1-PP and is considered to be a reliable and efficient way to produce the compound.

Scientific Research Applications

1-PP has been studied extensively for its potential use as a research tool in a variety of fields. One of the most interesting applications of 1-PP is in the study of serotonin receptors in the brain. Serotonin is a neurotransmitter that is involved in a wide range of physiological processes, including mood regulation, appetite, and sleep. 1-PP has been shown to be a potent and selective antagonist of the 5-HT1A receptor, which is one of the major serotonin receptors in the brain. This property has made 1-PP a valuable tool for studying the role of serotonin in various physiological processes.

properties

IUPAC Name

1-(4-methylphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGFOTNCJZITIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Tolyl)piperazine dihydrochloride

CAS RN

13078-14-3, 159263-04-4
Record name 1-(p-Tolyl)piperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-tolyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(p-Tolyl)-piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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